(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
CAS No.: 867035-40-3
Cat. No.: VC8302821
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.10 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 867035-40-3 |
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Molecular Formula | C8H11Cl2N3 |
Molecular Weight | 220.10 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H |
Standard InChI Key | ZHOZHNZNNFFDAZ-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1C=C(N2)CN.Cl.Cl |
Canonical SMILES | C1=CN=CC2=C1C=C(N2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Overview
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride (CAS: 867035-40-3) is a bicyclic aromatic amine derivative with a pyrrolopyridine core. The dihydrochloride salt form enhances its stability and solubility for experimental use. Its molecular formula is CHN·2HCl, yielding a molecular weight of 220.10 g/mol (calculated from the free base molecular weight of 147.18 g/mol + 2 × 36.46 g/mol for HCl). The structure consists of a pyrrolo[2,3-c]pyridine ring system substituted with an aminomethyl group at the 2-position, protonated as a dihydrochloride salt .
Table 1: Key Chemical Properties
Property | Value |
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CAS Number | 867035-40-3 |
Molecular Formula | CHN·2HCl |
Molecular Weight | 220.10 g/mol |
Appearance | Solid (exact form unspecified) |
Purity | ≥95% (typical commercial) |
Synthesis and Production Pathways
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride typically involves functionalization of the pyrrolopyridine core. While detailed protocols are proprietary, analogous routes for related compounds suggest the following steps:
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Ring Formation: Construction of the pyrrolo[2,3-c]pyridine scaffold via cyclization reactions, such as Paal-Knorr synthesis or transition-metal-catalyzed coupling .
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Aminomethylation: Introduction of the methanamine group through nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form, enhancing crystallinity and stability .
Challenges include regioselectivity in ring substitution and purification of the hydrophilic dihydrochloride salt. Industrial-scale production adheres to Good Manufacturing Practices (GMP) to ensure consistency, particularly for pharmaceutical applications .
Physicochemical Characterization
Limited experimental data are available for this compound, but inferences can be made from structurally similar analogs:
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Solubility: High solubility in water and polar solvents due to the ionic dihydrochloride form.
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Spectroscopic Data:
Applications in Pharmaceutical Research
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is primarily utilized as a pharmacophore in drug discovery. Key applications include:
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Antibiotic Development: The pyrrolopyridine scaffold mimics natural heterocycles found in antimicrobial agents, enabling inhibition of bacterial enzymes .
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Antiviral Agents: Structural similarity to purine bases facilitates interaction with viral polymerases or proteases.
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Fluorescent Probes: Functionalization with fluorophores allows imaging of cellular targets, leveraging the compound’s planar aromatic system .
Hazard Statement | Precautionary Measures |
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H314: Causes severe burns | P280: Wear gloves/eye protection |
P305+P351+P338: Rinse eyes cautiously if exposed | |
P310: Immediate medical attention required |
Storage Conditions:
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Temperature: 2–8°C (refrigerated)
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Environment: Dry, inert atmosphere, protected from moisture and light .
Research Gaps and Future Directions
Despite its utility, critical data gaps persist:
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Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.
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Synthetic Optimization: Scalable routes with higher yields are needed for industrial adoption.
Ongoing studies focus on derivatizing the pyrrolopyridine core to enhance bioavailability and target selectivity.
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